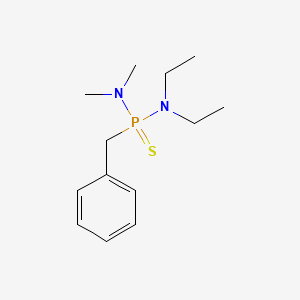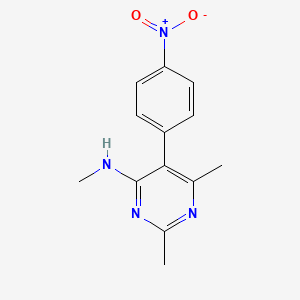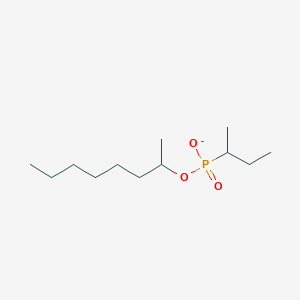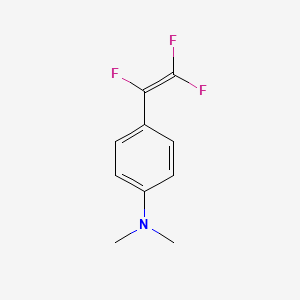![molecular formula C32H30O2 B14269463 9,10-Bis[(2-ethylphenoxy)methyl]anthracene CAS No. 189638-76-4](/img/structure/B14269463.png)
9,10-Bis[(2-ethylphenoxy)methyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are widely studied for their applications in organic electronics, photochemistry, and materials science. This compound is characterized by the presence of two 2-ethylphenoxy groups attached to the 9 and 10 positions of the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene typically involves the reaction of anthracene with 2-ethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve the use of base catalysts like potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis[(2-ethylphenoxy)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the anthracene core.
Aplicaciones Científicas De Investigación
9,10-Bis[(2-ethylphenoxy)methyl]anthracene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene involves its interaction with molecular targets through its anthracene core. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Its fluorescence properties are attributed to the conjugated system of the anthracene core, which allows for efficient absorption and emission of light.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescent applications.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics and photochemistry.
Uniqueness
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is unique due to the presence of the 2-ethylphenoxy groups, which impart distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific fluorescence characteristics and electronic properties.
Propiedades
Número CAS |
189638-76-4 |
|---|---|
Fórmula molecular |
C32H30O2 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
9,10-bis[(2-ethylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C32H30O2/c1-3-23-13-5-11-19-31(23)33-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-34-32-20-12-6-14-24(32)4-2/h5-20H,3-4,21-22H2,1-2H3 |
Clave InChI |
AMQBAZNOYMOHLS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)

